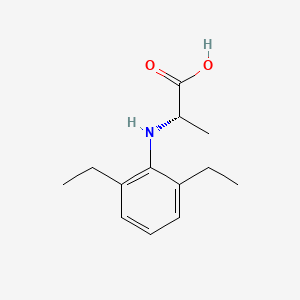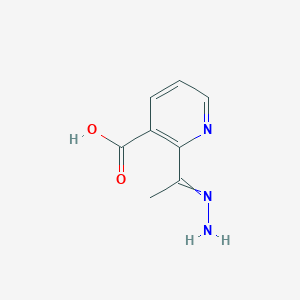![molecular formula C15H12ClN3S B14240951 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365429-06-7](/img/structure/B14240951.png)
4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl group and the thiazole ring imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chlorophenyl and pyridine groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
化学反应分析
Types of Reactions: 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the thiazole or pyridine rings, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
科学研究应用
4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of novel polymers and catalysts.
作用机制
The mechanism of action of 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
4-(3-Chlorophenyl)-2-methyl-1,3-thiazole: Shares the thiazole ring and chlorophenyl group but lacks the pyridine moiety.
2-Amino-4-(3-chlorophenyl)thiazole: Similar structure but with an amino group directly attached to the thiazole ring.
Uniqueness: 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is unique due to the combination of the thiazole and pyridine rings, along with the chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
365429-06-7 |
|---|---|
分子式 |
C15H12ClN3S |
分子量 |
301.8 g/mol |
IUPAC 名称 |
4-[4-(3-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H12ClN3S/c1-9-19-14(10-3-2-4-12(16)7-10)15(20-9)11-5-6-18-13(17)8-11/h2-8H,1H3,(H2,17,18) |
InChI 键 |
FZDWJBVVZOPAQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
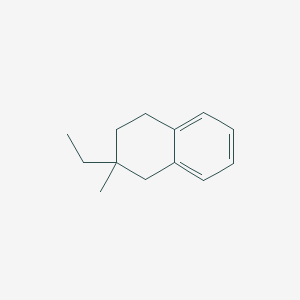
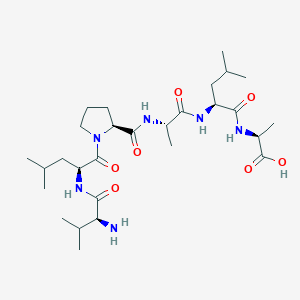
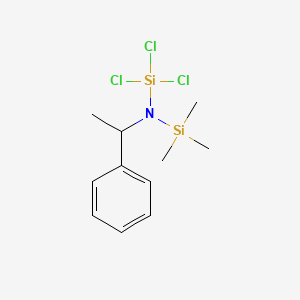

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
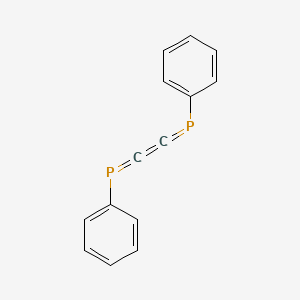
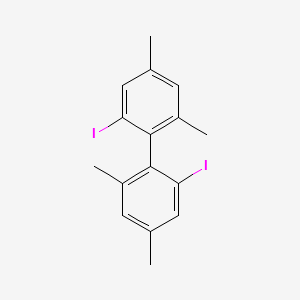
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
